molecular formula C18H16O7 B5649712 3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B5649712
M. Wt: 344.3 g/mol
InChI Key: JAWBHVDMHTXOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s structure features a benzofuran ring fused with a trimethoxybenzoate moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the trimethoxybenzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of the benzofuran ring and trimethoxybenzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-oxo-1-benzofuran-6-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-21-15-6-10(7-16(22-2)17(15)23-3)18(20)25-11-4-5-12-13(19)9-24-14(12)8-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWBHVDMHTXOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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